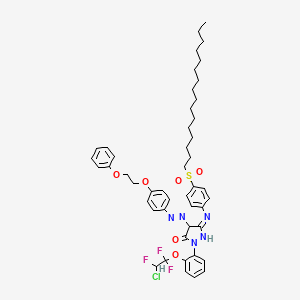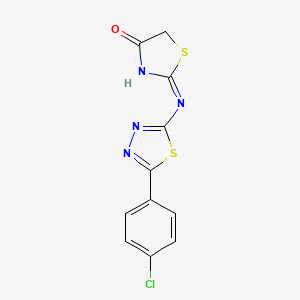
2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiazole ring fused with a thiadiazole ring, both of which are known for their biological activities. The presence of a chlorophenyl group further enhances its chemical reactivity and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the reaction of 4-chlorobenzenediazonium chloride with thiourea and carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 2-aminothiazole in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It has been used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Chlorophenylthiazole: Exhibits similar biological activities but with different potency and selectivity.
1,3,4-Thiadiazole Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is unique due to its combined structural features of thiazole and thiadiazole rings, along with the chlorophenyl group.
Eigenschaften
Molekularformel |
C11H7ClN4OS2 |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7ClN4OS2/c12-7-3-1-6(2-4-7)9-15-16-11(19-9)14-10-13-8(17)5-18-10/h1-4H,5H2,(H,13,14,16,17) |
InChI-Schlüssel |
IGSUEKGJDLCQBJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=C(C=C3)Cl)/S1 |
Kanonische SMILES |
C1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)Cl)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


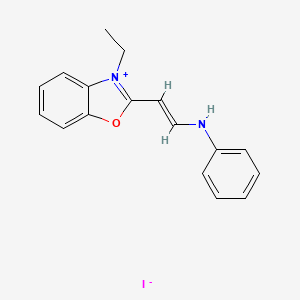

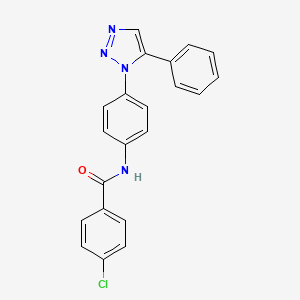
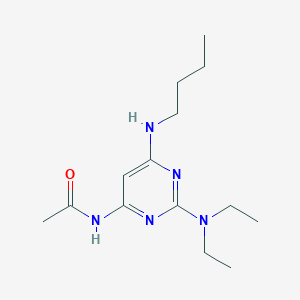

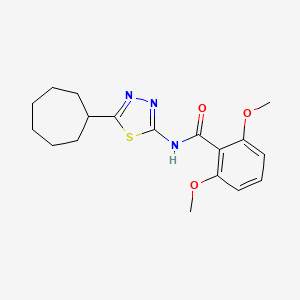
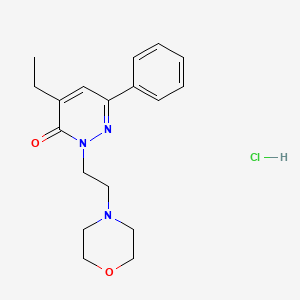
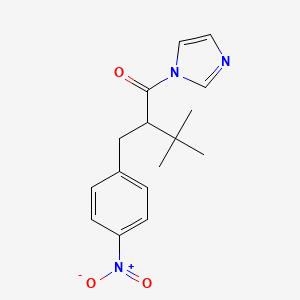

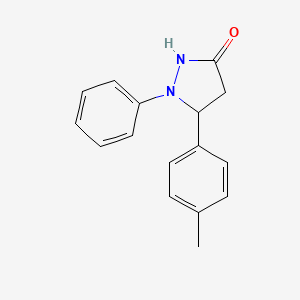
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)


